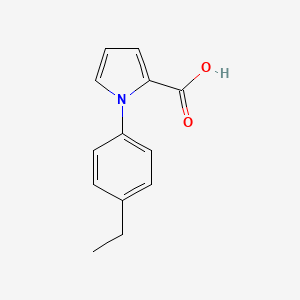

1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid

Description

1-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a 4-ethylphenyl group at position 1. This structure combines aromatic and carboxylic acid functionalities, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Propriétés

IUPAC Name |

1-(4-ethylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-10-5-7-11(8-6-10)14-9-3-4-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZDDVCDBHSVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with pyrrole in the presence of a suitable catalyst to form the corresponding 1-(4-ethylphenyl)-1H-pyrrole. This intermediate is then oxidized to introduce the carboxylic acid group at the 2-position of the pyrrole ring. The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Analyse Des Réactions Chimiques

Carboxylic Acid Functional Group Reactions

The carboxylic acid group enables classic acid-derived transformations:

Esterification

Reaction with alcohols in acidic or catalytic conditions produces esters. For example:

-

Reagents : Ethanol, methanol, or propanol with H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

-

Applications : Esters serve as intermediates in drug design for improved bioavailability .

Amidation

Coupling with amines forms amides, critical in medicinal chemistry:

-

Case Study : Pyrrole-2-carboxamide derivatives demonstrated potent anti-tubercular activity (MIC < 0.016 μg/mL) .

-

Stability : Amides with 4-substituents on aryl groups exhibit enhanced metabolic stability in mouse microsomes .

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, yielding substituted pyrroles:

-

Conditions : Heating under reflux with Cu/quinoline or using Pb(OAc)₄ .

-

Products : 1-(4-ethylphenyl)-1H-pyrrole derivatives, useful in materials science .

Pyrrole Ring Reactivity

The electron-rich pyrrole ring undergoes electrophilic substitution, though the carboxylic acid group directs reactivity:

Halogenation

Chlorination or fluorination occurs at the α-positions relative to the carboxylic acid:

-

Example : Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate was synthesized using Selectfluor in acetonitrile/AcOH (61% yield) .

Nitration

Nitration introduces nitro groups, primarily at the β-position:

Derivatization and Biological Interactions

The compound’s structure allows targeted modifications for biological studies:

Metal Coordination

The carboxylic acid binds metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes with potential antioxidant properties .

Enzyme Inhibition

The carboxylic acid group interacts with enzymatic active sites:

-

Example : Pyrrole-2-carboxylic acids inhibit acetylcholinesterase (IC₅₀ < 10 μM) via hydrogen bonding with catalytic serine .

Comparative Reaction Table

Stability and Degradation

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore new chemical reactions and pathways.

- Reactivity Studies : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new synthetic methodologies.

- Pharmacological Research : 1-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic acid is being studied for its potential biological activities, including anti-inflammatory and analgesic properties. Its interactions with biological targets may lead to the development of novel therapeutic agents .

- Enzyme Interaction Studies : The compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, influencing their activity and function. This interaction is crucial for understanding drug metabolism and potential drug-drug interactions.

Medical Applications

- Lead Compound for Drug Development : Research indicates that derivatives of this compound may serve as lead compounds in developing new pharmaceuticals targeting specific diseases. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects .

- Antiviral Activity : Recent studies have explored pyrrole-scaffold compounds as modulators of hepatitis B virus capsid assembly, highlighting the potential of this compound in antiviral research .

Case Study 1: Antiviral Research

A study investigated the binding characteristics of pyrrole-scaffold inhibitors against hepatitis B virus capsid proteins. The findings indicated that modifications to the pyrrole structure could significantly enhance binding affinity and antiviral activity. This underscores the potential application of this compound in designing effective antiviral therapies .

Case Study 2: Enzyme Modulation

Research on enzyme interactions revealed that this compound could modulate cytochrome P450 activity, impacting drug metabolism. Understanding these interactions is vital for predicting pharmacokinetics and optimizing drug formulations.

Mécanisme D'action

The mechanism of action of 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Substituent Impact :

- Electron-donating groups (e.g., ethyl): Increase lipophilicity (logP) and may improve membrane permeability.

- Electron-withdrawing groups (e.g., Cl, CF3) : Enhance metabolic stability and binding affinity to electron-rich biological targets. For example, CF3-substituted analogs exhibit strong enzyme inhibition in Mycobacterium tuberculosis FabH (MIC = 12.5 µg/mL for compound 7d) .

Physicochemical Properties

A comparison of calculated properties reveals substituent-dependent trends:

Key Observations :

- Ethyl substitution increases hydrophobicity compared to chlorinated analogs.

- Carboxylic acid functionality ensures moderate polarity, balancing solubility and membrane permeability.

Activité Biologique

1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with an ethyl group on one phenyl ring and a carboxylic acid group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 215.25 g/mol. The compound's structure allows for various interactions with biological macromolecules, influencing its reactivity and biological effects.

The biological activity of this compound primarily arises from its interaction with specific enzymes and proteins. It has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which play a pivotal role in drug metabolism and the metabolism of endogenous compounds.

Key Mechanisms:

- Enzyme Interaction : The compound can either inhibit or activate enzyme functions depending on the context of the biochemical environment.

- Gene Expression Modulation : It influences gene expression related to oxidative stress and apoptosis, impacting cellular survival and function.

- Cell Signaling Pathways : It may alter signaling pathways that regulate various cellular processes, including proliferation and differentiation.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria. Preliminary studies suggest that it may inhibit the growth of various pathogens, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

The compound has also been studied for its anticancer properties. Its ability to modulate cell signaling pathways can lead to the inhibition of tumor growth and promotion of apoptosis in cancer cells. Further investigation into its efficacy against different cancer cell lines is warranted .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

- Pyrrole ring formation : Cyclization of γ-keto esters or Paal-Knorr synthesis using amines and 1,4-diketones.

- Substituent introduction : The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. For example, highlights trifluoromethyl group introduction using trifluoromethyl iodide, which can be adapted for ethylphenyl via analogous alkylation agents .

- Carboxylic acid functionalization : Oxidation of methyl esters or direct carboxylation using CO₂ under catalytic conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions and regiochemistry (e.g., pyrrole ring substitution patterns in ) .

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition : Pyrrole derivatives are studied for kinase or protease inhibition due to their planar aromatic structure (e.g., highlights enzyme inhibitory properties in related compounds) .

- Drug intermediates : Used to synthesize analogs with improved pharmacokinetic profiles (e.g., discusses pyrazole-carboxylic acids as intermediates in anti-inflammatory drugs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the ethylphenyl substitution step?

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with temperature (80–100°C) and solvent (toluene/DMF) optimization.

- Additives : Use of phase-transfer catalysts or Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution (similar to ’s alkylation methods) .

- In-situ monitoring : HPLC or TLC to track intermediate formation and minimize side reactions.

Q. What strategies address low solubility during crystallization for X-ray diffraction studies?

- Co-crystallization : Use of co-solvents (e.g., ethanol/ethyl acetate mixtures) to improve crystal lattice formation (as in ) .

- Derivatization : Methyl ester formation to reduce polarity, followed by recrystallization from hexane/ethyl acetate.

Q. How do electronic effects of the 4-ethylphenyl group influence the compound’s reactivity?

- Electron-donating effect : The ethyl group increases electron density on the phenyl ring, enhancing electrophilic substitution at the para position.

- Steric effects : Ethyl substitution may hinder rotation, affecting conformational stability (supported by ’s analysis of chloro-methylphenyl analogs) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking studies : Software like AutoDock Vina models binding affinities with enzymes (e.g., cyclooxygenase-2).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity (as in ’s PubChem data) .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature).

- Metabolite profiling : LC-MS to identify degradation products that may affect activity (e.g., ’s focus on metabolite stability) .

Q. Why do NMR spectra show unexpected splitting patterns in the pyrrole ring?

- Tautomerism : Rapid proton exchange between pyrrole NH and carboxylic acid groups can cause dynamic effects. Low-temperature NMR (e.g., –40°C) stabilizes tautomers for clearer signals .

Q. How to validate the purity of the compound when HPLC shows a single peak but bioactivity is inconsistent?

- Orthogonal methods : Use ion mobility spectrometry or capillary electrophoresis to detect isomeric impurities.

- Counterion analysis : Test for residual salts via elemental analysis (e.g., ’s emphasis on purity assessment) .

Methodological Comparisons

Q. What are the advantages of microwave-assisted synthesis over traditional heating for this compound?

- Reduced reaction time : 30 minutes vs. 12 hours for conventional methods.

- Higher yields : Improved energy efficiency reduces side reactions (e.g., ’s "green" synthesis approach) .

Q. How does substituent position (e.g., ethyl vs. trifluoromethyl) affect the compound’s acidity?

- pKa determination : Potentiometric titration shows the ethyl group slightly increases acidity (pKa ~3.5) compared to trifluoromethyl (pKa ~2.8) due to reduced electron-withdrawing effects .

Advanced Applications

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

- Coordination studies : The carboxylic acid group binds to metal ions (e.g., Cu²⁺, Zn²⁺) to form 2D/3D networks. ’s analysis of pyrrole carboxylate coordination supports this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.